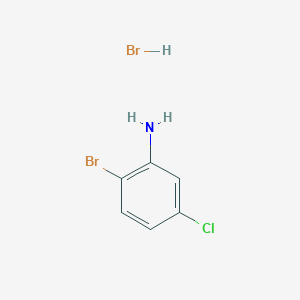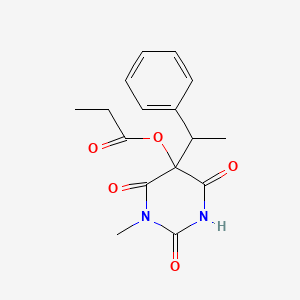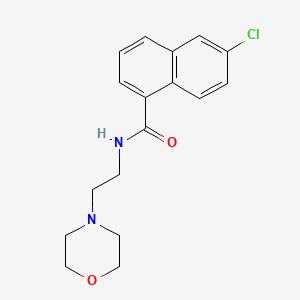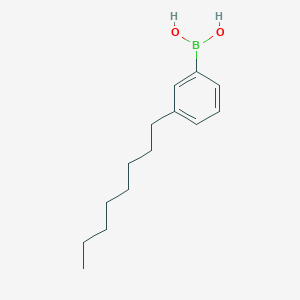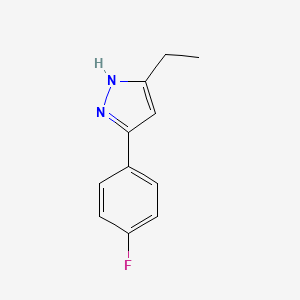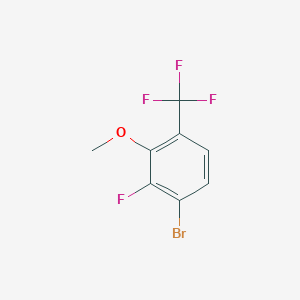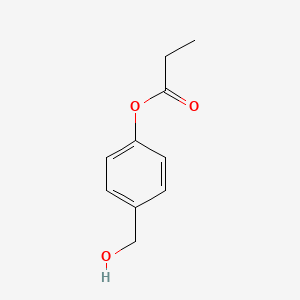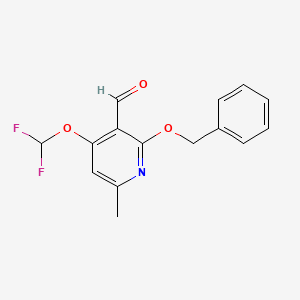
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde is a complex organic compound that features a nicotinaldehyde core substituted with benzyloxy, difluoromethoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through a series of reactions involving pyridine derivatives.
Introduction of the Benzyloxy Group: This step often involves the reaction of the nicotinaldehyde core with benzyl alcohol in the presence of a suitable catalyst.
Introduction of the Difluoromethoxy Group: This can be achieved through a difluoromethylation reaction using difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzyloxy or difluoromethoxy groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(Difluoromethoxy)benzylamine: Shares the difluoromethoxy group but differs in the core structure.
2-Benzyloxybenzoic acid: Contains the benzyloxy group but has a different functional group and core structure.
Uniqueness
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde is unique due to the combination of its functional groups and the nicotinaldehyde core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
属性
分子式 |
C15H13F2NO3 |
|---|---|
分子量 |
293.26 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H13F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |
InChI 键 |
IJEZBOKCWBBTTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C=O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
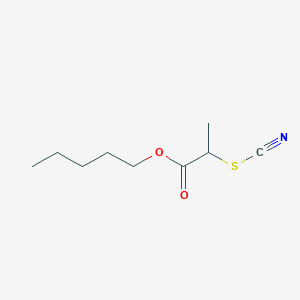
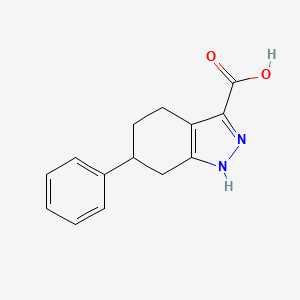

![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
